molecular formula C19H17NO4 B7706528 (2-hydroxy-6-methylquinolin-3-yl)methyl 2-methoxybenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 2-methoxybenzoate

Cat. No.: B7706528
M. Wt: 323.3 g/mol
InChI Key: WHVPEKOHNMHDIF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It also includes its occurrence, preparation, and general applications .


Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This can include various chemical reactions, the reagents used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be analyzed using various spectroscopic methods and computational models .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and other related properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. In the context of bioactive compounds, this can refer to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound refer to its toxicity, environmental impact, handling precautions, and disposal methods .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-7-8-16-13(9-12)10-14(18(21)20-16)11-24-19(22)15-5-3-4-6-17(15)23-2/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVPEKOHNMHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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